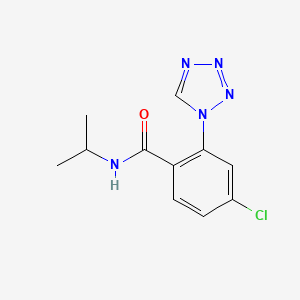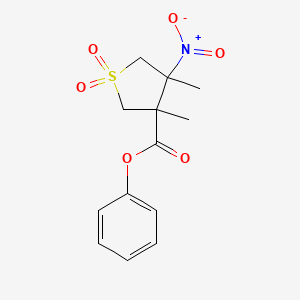
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTB is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and improve mitochondrial function. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been shown to reduce inflammation and cell death in the brain, and improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for laboratory experiments, including its high solubility in water and its low toxicity. However, its stability in aqueous solutions is limited, and it may degrade over time. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide also has a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more stable analogs of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide that can be used for therapeutic applications. Another area of interest is the investigation of the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications in various neurological and inflammatory disorders.
Conclusion:
In conclusion, 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as a therapeutic agent in various diseases.
Synthesemethoden
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized through various methods, including the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropyl bromide, and the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropylamine. The latter method is more commonly used due to its higher yield and lower toxicity. The synthesis of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been optimized to reduce impurities and improve its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-chloro-N-propan-2-yl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-7(2)14-11(18)9-4-3-8(12)5-10(9)17-6-13-15-16-17/h3-7H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKCLCFKKUWCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)

![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)
![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)

![(1-bicyclo[2.2.1]hept-2-yl-3-piperidinyl)methanol](/img/structure/B5207384.png)